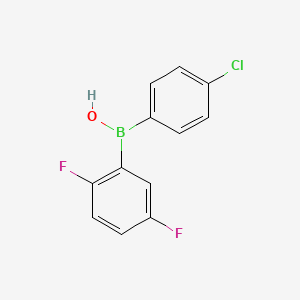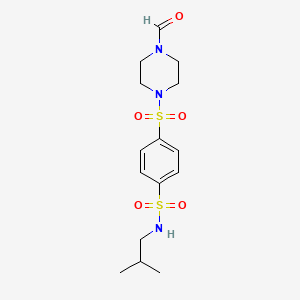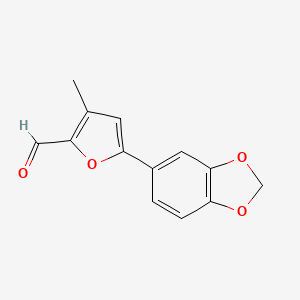
(4-Chlorophenyl)(2,5-difluorophenyl)borinic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Chlorophenyl)(2,5-difluorophenyl)borinic acid is an organoboron compound that features a boron atom bonded to a 4-chlorophenyl group and a 2,5-difluorophenyl group. This compound is part of the borinic acid family, which is known for its unique chemical properties and reactivity. Organoboron compounds, including borinic acids, are widely used in organic synthesis, particularly in cross-coupling reactions such as the Suzuki–Miyaura coupling .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chlorophenyl)(2,5-difluorophenyl)borinic acid typically involves the reaction of 4-chlorophenylboronic acid with 2,5-difluorophenylboronic acid under specific conditions. One common method involves the use of a palladium catalyst in the presence of a base, such as potassium carbonate, in a solvent like toluene or dioxane. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production of borinic acids often involves large-scale batch reactions using similar conditions as described above. The use of continuous flow reactors is also being explored to improve efficiency and yield. The choice of solvent, catalyst, and reaction conditions can be optimized to scale up the production while maintaining the purity and quality of the final product .
化学反応の分析
Types of Reactions
(4-Chlorophenyl)(2,5-difluorophenyl)borinic acid undergoes various types of chemical reactions, including:
Oxidation: The boron atom can be oxidized to form boronic acids or borates.
Reduction: Reduction reactions can convert the borinic acid to boranes.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, or organolithium compounds are employed under various conditions.
Major Products
Oxidation: Produces boronic acids or borates.
Reduction: Yields boranes.
Substitution: Results in substituted phenylborinic acids.
科学的研究の応用
(4-Chlorophenyl)(2,5-difluorophenyl)borinic acid has several applications in scientific research:
Biology: Investigated for its potential as a bioactive compound due to its ability to interact with biological molecules.
Medicine: Explored for its potential use in drug development, particularly in the design of boron-containing pharmaceuticals.
作用機序
The mechanism of action of (4-Chlorophenyl)(2,5-difluorophenyl)borinic acid involves its interaction with various molecular targets. In Suzuki–Miyaura coupling, the borinic acid undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The boron atom’s ability to form stable complexes with other molecules is key to its reactivity and applications .
類似化合物との比較
Similar Compounds
- 2-Fluorophenylboronic acid
- 2,4-Difluorophenylboronic acid
- 3,4-Difluorophenylboronic acid
- 2,4-Dichlorophenylboronic acid
Uniqueness
(4-Chlorophenyl)(2,5-difluorophenyl)borinic acid is unique due to the presence of both chlorine and fluorine substituents on the phenyl rings, which can significantly influence its reactivity and properties. The combination of these substituents can enhance the compound’s stability and its ability to participate in various chemical reactions, making it a valuable reagent in organic synthesis .
特性
CAS番号 |
872495-74-4 |
|---|---|
分子式 |
C12H8BClF2O |
分子量 |
252.45 g/mol |
IUPAC名 |
(4-chlorophenyl)-(2,5-difluorophenyl)borinic acid |
InChI |
InChI=1S/C12H8BClF2O/c14-9-3-1-8(2-4-9)13(17)11-7-10(15)5-6-12(11)16/h1-7,17H |
InChIキー |
UNJBHOKIIVQAPC-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC=C(C=C1)Cl)(C2=C(C=CC(=C2)F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Chloro-2-hydroxy-N-[2-nitro-4-(trifluoromethoxy)phenyl]benzamide](/img/structure/B12600763.png)

![1H-Tetrazole, 1-[(methylthio)methyl]-5-(4-nitrophenoxy)-](/img/structure/B12600782.png)
![Benzoic acid, 2-[(4,5-dimethyl[1,1'-biphenyl]-2-yl)thio]-, methyl ester](/img/structure/B12600786.png)
![Benzoic acid, 4-[(phenylethynyl)sulfonyl]-, methyl ester](/img/structure/B12600791.png)
![1-[(1R,2R,6R)-2-Methyl-3-oxa-7-azabicyclo[4.1.0]hept-4-en-7-yl]ethan-1-one](/img/structure/B12600799.png)


![4,7-Benzothiazoledione, 6-[(2,4-difluorophenyl)thio]-2,5-dimethyl-](/img/structure/B12600805.png)

![2,2-Dimethyl-3,4-dihydro-2H-benzo[B][1,4]oxazin-7-amine](/img/structure/B12600819.png)

![N-[4-(pyridin-4-ylmethylideneamino)phenyl]acetamide](/img/structure/B12600842.png)
![2-{[N-Cyclopentyl-N-(thiophene-2-carbonyl)glycyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B12600844.png)
